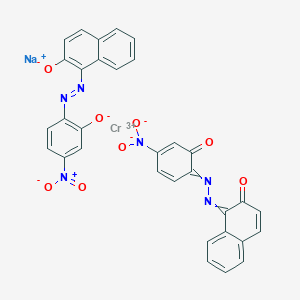
Chromate(1-), bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromate(1-), bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium: is a complex organic compound that contains a chromate ion coordinated to two ligands derived from naphthalene and nitrophenol. This compound is known for its vibrant color and is often used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the diazotization of 2-hydroxy-4-nitroaniline followed by coupling with 2-naphthol. The resulting azo compound is then reacted with sodium chromate under controlled conditions to form the desired complex.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The chromate ion in the compound can act as an oxidizing agent, facilitating various oxidation reactions.
Reduction: The compound can undergo reduction reactions, often involving the reduction of the chromate ion to chromium(III) species.
Substitution: Substitution reactions can occur at the naphthalene or nitrophenol moieties, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve agents like sodium bisulfite or hydrogen gas.
Substitution reactions can be carried out using electrophilic or nucleophilic reagents under specific conditions.
Major Products Formed:
Oxidation reactions can produce various oxidized derivatives of the compound.
Reduction reactions typically yield chromium(III) complexes.
Substitution reactions can result in a range of substituted naphthalene or nitrophenol derivatives.
科学研究应用
Chemistry: The compound is used as a reagent in organic synthesis and analytical chemistry for its oxidizing properties. Biology: It serves as a staining agent in biological research, helping to visualize cellular components under a microscope. Medicine: Industry: It is used in the production of dyes, pigments, and other colorants due to its vibrant color.
作用机制
The compound exerts its effects primarily through its chromate ion, which acts as an oxidizing agent. The molecular targets and pathways involved include the oxidation of organic substrates, leading to the formation of various oxidized products. The specific mechanism may vary depending on the reaction conditions and the nature of the substrates involved.
相似化合物的比较
Chromate(1-), bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium
Chromate(1-), bis(1-((2-hydroxy-3-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium
Chromate(1-), bis(1-((2-hydroxy-6-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium
Uniqueness: The uniqueness of Chromate(1-), bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium lies in its specific ligand structure and the resulting properties, such as its color and reactivity. These features distinguish it from other similar chromate compounds.
属性
CAS 编号 |
64611-73-0 |
|---|---|
分子式 |
C16H12ClNO2 |
分子量 |
285.72 g/mol |
IUPAC 名称 |
2-(2-chloro-1-phenylindol-3-yl)acetic acid |
InChI |
InChI=1S/C16H12ClNO2/c17-16-13(10-15(19)20)12-8-4-5-9-14(12)18(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
InChI 键 |
VQBVHVQOXIDVBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=CC(=CC3=O)N([O-])[O-].[Na+].[Cr+3] |
规范 SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)CC(=O)O |
Key on ui other cas no. |
57206-82-3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


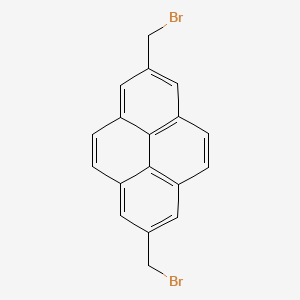
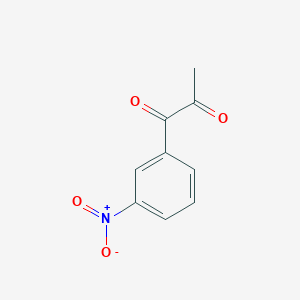

![Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B3055339.png)
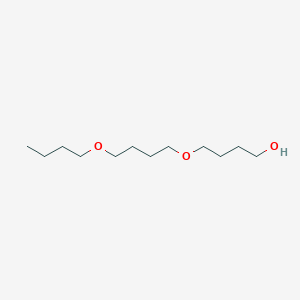
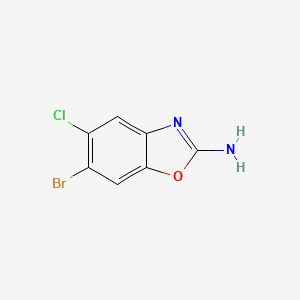
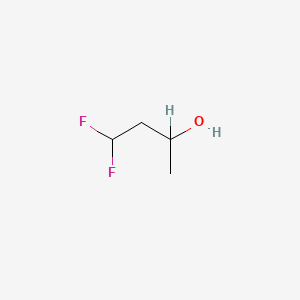
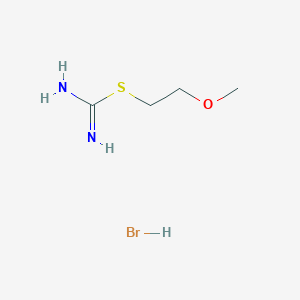
![2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol](/img/structure/B3055346.png)
![Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one](/img/structure/B3055348.png)
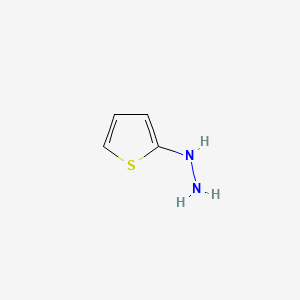
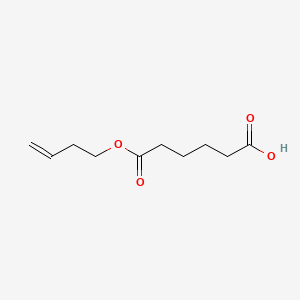
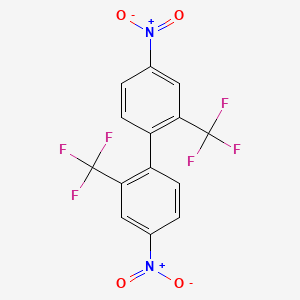
![(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine](/img/structure/B3055355.png)
